1H and 13C NMR chemical shifts of 1,3-di(thiophen-2-yl)prop-2-en-1-one
1H and 13C NMR chemical shifts of 1,3-di(thiophen-2-yl)prop-2-en-1-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1,3-di(thiophen-2-yl)prop-2-en-1-one
Introduction
1,3-di(thiophen-2-yl)prop-2-en-1-one is a heterocyclic chalcone, a class of compounds recognized for its versatile synthetic utility and significant biological activities. As an α,β-unsaturated ketone flanked by two thiophene rings, its structure presents a unique electronic environment that is reflected in its Nuclear Magnetic Resonance (NMR) spectra. This guide provides a detailed analysis of the ¹H and ¹³C NMR chemical shifts of this compound, offering researchers and drug development professionals a comprehensive reference for its structural characterization. Understanding the NMR profile is fundamental for verifying synthesis, assessing purity, and studying its interactions in biological systems. This document moves beyond a simple data report, delving into the underlying principles that govern the observed chemical shifts and providing a robust experimental framework for reproducible data acquisition.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, a standardized numbering system for the molecule is essential. The following diagram illustrates the structure of (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one, the thermodynamically favored trans-isomer.
Caption: Numbering scheme for 1,3-di(thiophen-2-yl)prop-2-en-1-one.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information regarding the connectivity and electronic environment of the protons. The key signals arise from the vinylic protons of the enone system and the protons on the two distinct thiophene rings.
Data Summary
The following table summarizes the expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for a standard deuterated chloroform (CDCl₃) solution. These are representative values based on data from analogous thiophene-chalcone structures.[1][2]
| Proton Assignment | Multiplicity | J (Hz) | Chemical Shift (δ, ppm) |
| Hβ | Doublet (d) | Jα,β ≈ 15.6 | ~7.8 - 8.1 |
| H5' | Doublet of Doublets (dd) | J4',5' ≈ 5.0, J3',5' ≈ 1.1 | ~7.8 - 7.9 |
| H3' | Doublet of Doublets (dd) | J3',4' ≈ 3.8, J3',5' ≈ 1.1 | ~7.7 - 7.8 |
| Hα | Doublet (d) | Jα,β ≈ 15.6 | ~7.5 - 7.6 |
| H5'' | Doublet of Doublets (dd) | J4'',5'' ≈ 5.0, J3'',5'' ≈ 1.1 | ~7.4 - 7.5 |
| H3'' | Doublet of Doublets (dd) | J3'',4'' ≈ 3.5, J3'',5'' ≈ 1.1 | ~7.2 - 7.3 |
| H4', H4'' | Multiplet (m) | - | ~7.1 - 7.2 |
Interpretation and Mechanistic Insights
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Vinylic Protons (Hα and Hβ): The two vinylic protons, Hα and Hβ, appear as distinct doublets with a large coupling constant of approximately 15.6 Hz. This J value is characteristic of a trans (E) configuration across the double bond, a crucial piece of stereochemical information.[3] The significant downfield shift of Hβ relative to Hα is a hallmark of chalcone systems. This is caused by the powerful electron-withdrawing effect of the conjugated carbonyl group, which reduces electron density at the β-position (deshielding), and by the magnetic anisotropy of the C=O bond.[3][4]
-
Thiophene Ring A Protons (H3', H4', H5'): This thiophene ring is directly attached to the electron-withdrawing carbonyl group. Consequently, its protons are generally shifted further downfield compared to those on Ring B. The signals for H3' and H5' typically appear as doublets of doublets due to coupling with their neighbors. H4' will appear as a multiplet, often a triplet-like doublet of doublets, from coupling to both H3' and H5'.
-
Thiophene Ring B Protons (H3'', H4'', H5''): This ring is attached to the β-carbon of the enone system. While still part of the conjugated system, the influence of the carbonyl group is attenuated. As a result, its protons resonate at a relatively higher field (are more shielded) than their counterparts in Ring A. The coupling patterns mirror those of Ring A, providing a clear signature for each proton.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically recorded with proton decoupling, provides one signal for each unique carbon atom. It is especially useful for identifying quaternary carbons and the carbonyl carbon.
Data Summary
The table below outlines the expected chemical shifts for the carbon nuclei in a CDCl₃ solvent, based on published data for similar compounds.[2][5]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (C=O) | ~181 - 183 |
| C2' (Quaternary) | ~143 - 145 |
| C2'' (Quaternary) | ~139 - 141 |
| Cβ | ~138 - 140 |
| C5' | ~134 - 135 |
| C3' | ~132 - 133 |
| C5'' | ~131 - 132 |
| C3'' | ~129 - 130 |
| C4', C4'' | ~128 - 129 |
| Cα | ~125 - 127 |
Interpretation and Mechanistic Insights
-
Carbonyl Carbon (C1): The carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield (δ > 180 ppm) due to the large inductive effect of the double-bonded oxygen atom.[6]
-
Vinylic Carbons (Cα and Cβ): As with the protons, the electronic effects of the carbonyl group differentiate the vinylic carbons. The resonance effect places a partial positive charge on Cβ, deshielding it relative to Cα.[3]
-
Thiophene Carbons: The two quaternary carbons (C2' and C2''), where the rings attach to the enone backbone, are readily identified. C2', being directly attached to the carbonyl, is typically found further downfield than C2''. The protonated carbons of the thiophene rings (C3, C4, C5) appear in the aromatic region, with their precise shifts influenced by their position relative to the sulfur atom and the enone substituent.
Experimental Protocol for NMR Analysis
A standardized protocol is critical for obtaining high-quality, reproducible NMR data. This methodology represents a self-validating system for the characterization of 1,3-di(thiophen-2-yl)prop-2-en-1-one and related analogs.
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized 1,3-di(thiophen-2-yl)prop-2-en-1-one.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7]
-
Transfer the solution into a 5 mm NMR tube, ensuring no solid particles are present.
-
-
¹H NMR Acquisition (400 MHz):
-
Insert the sample into the spectrometer. Perform standard locking and shimming procedures to optimize magnetic field homogeneity.
-
Acquire the spectrum using standard parameters. A key parameter is the relaxation delay (D1), which should be set to at least 5 times the longest proton relaxation time (T1) to ensure accurate signal integration.[8] Typically, a 2-5 second delay is sufficient for molecules of this size.
-
Accumulate a suitable number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition (100 MHz):
-
Using the same sample, acquire the ¹³C spectrum.
-
Employ a standard pulse program with proton decoupling to simplify the spectrum to single lines for each carbon.[9]
-
Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[9]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and apply baseline correction.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and the CDCl₃ solvent peak to 77.16 ppm for ¹³C.[10]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
-
Identify the peak positions (chemical shifts) for all signals in both spectra for final assignment.
-
Conclusion
The ¹H and ¹³C NMR spectra of 1,3-di(thiophen-2-yl)prop-2-en-1-one are highly informative, providing unambiguous confirmation of its structure and stereochemistry. The chemical shifts are governed by a combination of inductive effects from the heteroatoms, the magnetic anisotropy of the carbonyl and thiophene moieties, and, most importantly, the extended conjugation across the enone system. The distinct electronic environments of the two thiophene rings give rise to a well-resolved and assignable set of signals. By following the detailed protocol provided, researchers can reliably obtain and interpret high-quality NMR data, a critical step in the development and application of this important class of molecules.
References
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Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]
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